molecular formula C10H6BrF B1341870 1-Bromo-8-fluoronaphthalene CAS No. 33718-15-9

1-Bromo-8-fluoronaphthalene

Cat. No.: B1341870
CAS No.: 33718-15-9
M. Wt: 225.06 g/mol
InChI Key: UKEZWVDQUSOSEQ-UHFFFAOYSA-N
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Description

1-Bromo-8-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a fluorine atom at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-8-fluoronaphthalene can be synthesized through several methods. One common approach involves the bromination of 8-fluoronaphthalene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with controlled reaction parameters to achieve high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-8-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-8-fluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-8-fluoronaphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid .

Properties

IUPAC Name

1-bromo-8-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEZWVDQUSOSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592028
Record name 1-Bromo-8-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33718-15-9
Record name 1-Bromo-8-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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